Ambrisentan-d10
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ambrisentan-d10 is a deuterated form of Ambrisentan, a selective type A endothelin receptor antagonist. It is primarily used in the treatment of pulmonary arterial hypertension. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Ambrisentan due to its stable isotopic labeling.
科学研究应用
Ambrisentan-d10 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Ambrisentan in the body.
Metabolic Pathway Analysis: Helps in identifying and quantifying metabolites of Ambrisentan.
Drug Interaction Studies: Used to investigate potential drug-drug interactions involving Ambrisentan.
Biological Research: Employed in studies related to pulmonary arterial hypertension and other cardiovascular diseases.
Industrial Applications: Used in the development and optimization of pharmaceutical formulations.
作用机制
Target of Action
Ambrisentan-d10, like its parent compound Ambrisentan, primarily targets the Endothelin Type A Receptor (ETAR) . The ETAR is a G-protein coupled receptor found in the smooth muscle cells of blood vessels. It plays a crucial role in vasoconstriction and cell proliferation .
Mode of Action
This compound acts as a selective antagonist of the ETAR . By binding to this receptor, it prevents the endogenous peptide Endothelin-1 (ET-1) from activating the receptor . ET-1 normally causes vasoconstriction and cell proliferation when it binds to ETAR . Therefore, the action of this compound results in vasodilation and inhibition of cell proliferation .
Biochemical Pathways
The antagonistic action of this compound on ETAR affects the downstream signaling pathways of this receptor. Normally, activation of ETAR by ET-1 leads to the activation of phospholipase C, which in turn triggers a cascade of events resulting in vasoconstriction and cell proliferation . By blocking ETAR, this compound inhibits these processes .
Pharmacokinetics
The pharmacokinetic properties of this compound are expected to be similar to those of Ambrisentan. In a study of Ambrisentan, the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC0-t) were used as primary endpoints . The ratios of geometric mean for Ambrisentan were 104.3% (97.12–111.98%) and 100.2% (95.56–104.72%), indicating that the bioavailability of Ambrisentan is within the acceptable range .
Result of Action
The molecular and cellular effects of this compound’s action include vasodilation and inhibition of cell proliferation . In cancer cells, Ambrisentan has been shown to inhibit both spontaneous and induced migration/invasion capacity . In a pre-clinical murine model of metastatic breast cancer, treatment with Ambrisentan was effective in decreasing metastasis into the lungs and liver .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the bioavailability of Ambrisentan can be affected by factors such as the patient’s metabolic rate, the presence of other drugs, and the patient’s overall health status . .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ambrisentan-d10 involves the incorporation of deuterium atoms into the molecular structure of Ambrisentan. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using deuterium gas (D2) in the presence of a catalyst to replace hydrogen atoms with deuterium.
Deuterated Solvents: Employing deuterated solvents in the reaction mixture to facilitate the incorporation of deuterium atoms.
化学反应分析
Types of Reactions: Ambrisentan-d10 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or esters.
相似化合物的比较
Bosentan: Another endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension.
Macitentan: A dual endothelin receptor antagonist with a similar mechanism of action.
Sitaxentan: An endothelin receptor antagonist that was withdrawn from the market due to safety concerns.
Comparison:
Selectivity: Ambrisentan-d10 is more selective for endothelin type A receptors compared to Bosentan and Macitentan, which target both endothelin type A and type B receptors.
Safety Profile: this compound has a better safety profile compared to Sitaxentan, which was withdrawn due to hepatotoxicity.
Efficacy: this compound has shown efficacy in improving exercise capacity and reducing disease progression in patients with pulmonary arterial hypertension
生物活性
Ambrisentan-d10 is a deuterated form of ambrisentan, a selective endothelin receptor type A (ETAR) antagonist primarily used in the treatment of pulmonary arterial hypertension (PAH). The deuterium labeling in this compound enhances its pharmacokinetic properties and stability, potentially improving its therapeutic efficacy. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacodynamics, clinical efficacy, and safety profile.
Ambrisentan acts as a selective antagonist of the endothelin A receptor, which plays a crucial role in vasoconstriction and vascular remodeling associated with PAH. By blocking this receptor, this compound facilitates vasodilation and reduces pulmonary arterial pressure. Unlike other endothelin receptor antagonists, ambrisentan has minimal effects on the endothelin B receptor, preserving the beneficial effects of nitric oxide and prostacyclin production, which are vital for vascular health .
Pharmacokinetics
- Absorption : Ambrisentan is rapidly absorbed after oral administration, with peak plasma concentrations occurring approximately 2 hours post-dose. The absolute bioavailability remains undetermined but is not significantly affected by food intake .
- Distribution : The drug exhibits a low distribution into red blood cells with a mean blood-to-plasma ratio of approximately 0.57. It is highly protein-bound (99%), primarily to albumin .
- Metabolism : Ambrisentan undergoes hepatic metabolism primarily via cytochrome P450 enzymes, particularly CYP3A4 and CYP2C19. The deuteration in this compound may alter metabolic pathways, potentially leading to different pharmacokinetic profiles compared to non-deuterated forms .
Clinical Efficacy
Ambrisentan has been extensively studied in clinical trials for its efficacy in treating PAH. Key findings from various studies include:
- ARIES Trials : In the ARIES-1 and ARIES-2 trials, patients receiving ambrisentan (5 mg or 10 mg daily) demonstrated significant improvements in exercise capacity as measured by the 6-minute walk distance (6MWD). The placebo-corrected increases were 31 meters for 5 mg and 51 meters for 10 mg after 12 weeks .
- Long-term Efficacy : Sustained improvements were observed over two years in the ARIES-E extension study, confirming the long-term benefits of ambrisentan therapy on exercise capacity and hemodynamic parameters .
- Combination Therapy : The AMBITION trial highlighted that initial combination therapy with ambrisentan and tadalafil reduced the risk of PAH-related hospitalization by 63% compared to monotherapy groups .
Safety Profile
The safety profile of this compound is similar to that of its parent compound. Common adverse effects include peripheral edema and anemia. However, significant liver function test abnormalities are rare; no patients in pivotal trials experienced aminotransferase elevations exceeding three times the upper limit of normal .
Comparative Efficacy Data
Study | Treatment Group | Primary Endpoint | Results |
---|---|---|---|
ARIES-1 | Ambrisentan 5 mg | Change in 6MWD | +31 m (p=0.008) |
ARIES-2 | Ambrisentan 10 mg | Change in 6MWD | +51 m (p<0.001) |
AMBITION | Ambrisentan + Tadalafil | Hospitalization Rate | Reduced by 63% |
Case Studies
- Open Label Study : In a study involving patients with exercise pulmonary hypertension (ePH), treatment with ambrisentan resulted in significant improvements in pulmonary hemodynamics and functional status over six months. Parameters such as mean pulmonary arterial pressure (mPAP) and pulmonary vascular resistance (PVR) showed marked reductions .
- Switching Therapy : A study examined patients transitioning from other endothelin receptor antagonists to macitentan after stable treatment with ambrisentan. Improvements were noted in exercise capacity and functional class, indicating that switching therapies can yield beneficial outcomes for PAH patients .
属性
IUPAC Name |
(2S)-2-(4,6-dimethylpyrimidin-2-yl)oxy-3-methoxy-3,3-bis(2,3,4,5,6-pentadeuteriophenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-15-14-16(2)24-21(23-15)28-19(20(25)26)22(27-3,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-14,19H,1-3H3,(H,25,26)/t19-/m1/s1/i4D,5D,6D,7D,8D,9D,10D,11D,12D,13D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJTZYPIHDYQMC-KYBYSFRQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])([C@@H](C(=O)O)OC3=NC(=CC(=N3)C)C)OC)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。